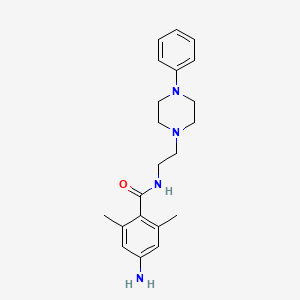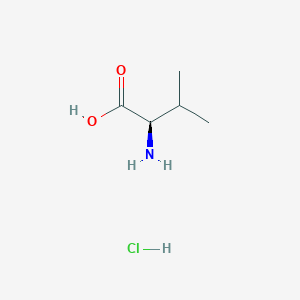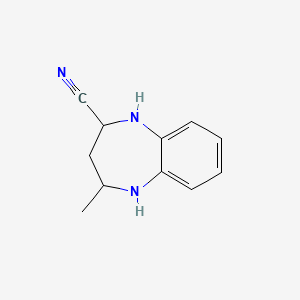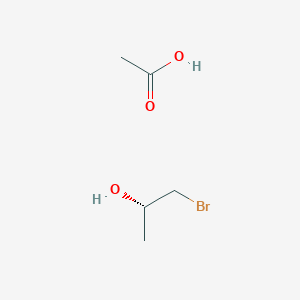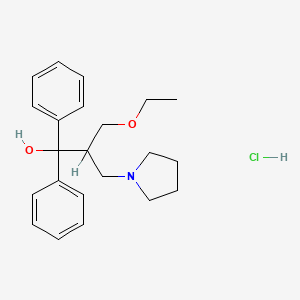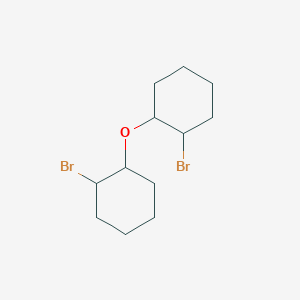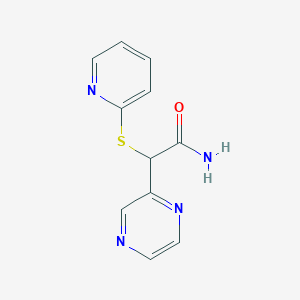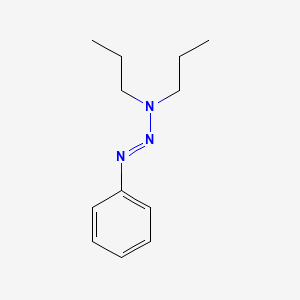![molecular formula C17H21NO B14678944 Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]- CAS No. 34114-39-1](/img/structure/B14678944.png)
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]- is a complex organic compound with a unique bicyclic structure. It is known for its distinctive chemical properties and potential applications in various fields such as chemistry, biology, and industry. The compound’s structure includes a bicyclo[2.2.1]heptane ring system with a ketone group at the 2-position and a phenylamino methylene group at the 3-position, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]- typically involves the following steps:
Starting Materials: The synthesis begins with camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) as the primary starting material.
Formation of Intermediate: The camphor undergoes a series of reactions, including oxidation and reduction, to form an intermediate compound.
Addition of Phenylamino Methylene Group: The intermediate is then reacted with a phenylamine derivative under specific conditions to introduce the phenylamino methylene group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the desired reactions.
Purification: Employing purification techniques such as distillation or chromatography to isolate the final product.
化学反应分析
Types of Reactions
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylamino methylene group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.
科学研究应用
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, a precursor in the synthesis of the target compound.
Benzylidenecamphor: 3-Benzylidene-2-bornanone, a structurally related compound with similar properties.
Isobornyl Acetate: Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate, another related compound with different functional groups.
Uniqueness
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]- is unique due to its specific substitution pattern and the presence of the phenylamino methylene group, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
34114-39-1 |
|---|---|
分子式 |
C17H21NO |
分子量 |
255.35 g/mol |
IUPAC 名称 |
3-(anilinomethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C17H21NO/c1-16(2)14-9-10-17(16,3)15(19)13(14)11-18-12-7-5-4-6-8-12/h4-8,11,14,18H,9-10H2,1-3H3 |
InChI 键 |
LBVBAIXYJUONAC-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1(C(=O)C2=CNC3=CC=CC=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


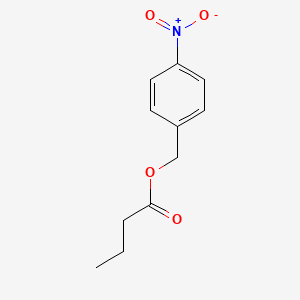
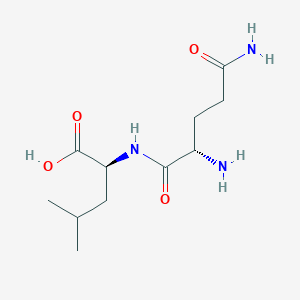
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14678866.png)
